Methyldiethoxychlorosilane

Description

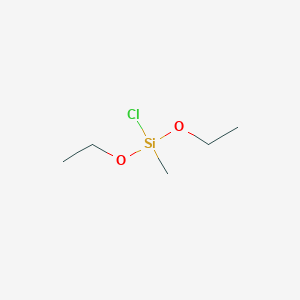

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13ClO2Si |

|---|---|

Molecular Weight |

168.69 g/mol |

IUPAC Name |

chloro-diethoxy-methylsilane |

InChI |

InChI=1S/C5H13ClO2Si/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3 |

InChI Key |

PELBZXLLQLEQAU-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(OCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyldiethoxychlorosilane and Its Functionalized Derivatives

Established Synthesis Routes and Reaction Pathways

CH₃SiCl₃ + 2 C₂H₅OH → CH₃Si(OC₂H₅)₂Cl + 2 HCl

This process is typically conducted in a controlled environment to manage the exothermic nature of the reaction and the evolution of corrosive hydrogen chloride (HCl) gas. wikipedia.orgnih.gov

Mechanistic Investigations of Formation Reactions

The formation of methyldiethoxychlorosilane from methyltrichlorosilane (B1216827) and ethanol (B145695) proceeds via a nucleophilic substitution mechanism at the silicon atom. The chlorine atoms in methyltrichlorosilane are highly susceptible to substitution by nucleophiles like alcohols. guidechem.com

The reaction mechanism can be detailed in the following steps:

Nucleophilic Attack: The oxygen atom of the ethanol molecule, acting as a nucleophile, attacks the electrophilic silicon atom of the methyltrichlorosilane.

Transition State: A pentacoordinate silicon intermediate or transition state is formed.

Leaving Group Departure: A chloride ion is eliminated, and a proton is subsequently lost from the attacking ethanol molecule, often facilitated by another ethanol molecule or a solvent molecule, to yield methylethoxydichlorosilane (B154853) and hydrogen chloride.

Second Substitution: The process is repeated as a second molecule of ethanol reacts with the initially formed methylethoxydichlorosilane to produce this compound.

The reaction is typically performed in the presence of an acid scavenger, such as a tertiary amine (e.g., pyridine) or by bubbling an inert gas through the mixture to drive off the HCl, which can otherwise catalyze side reactions. iu.eduscispace.com

Precursor Chemistry and Selectivity Control

The selection and quality of precursors are critical for the successful synthesis of this compound. The primary precursors are methyltrichlorosilane and anhydrous ethanol. iu.edulookchem.com The presence of water in the ethanol must be strictly avoided, as it can lead to the hydrolysis of the chlorosilane, forming siloxanes and polysiloxanes as undesirable byproducts. wikipedia.org

Controlling the selectivity of the reaction to favor the formation of the di-substituted product over the mono- or tri-substituted products (methylethoxydichlorosilane and methyltriethoxysilane, respectively) is a key challenge. google.com Selectivity is primarily managed by several factors:

Stoichiometry: Precise control of the molar ratio of methyltrichlorosilane to ethanol is crucial. A molar ratio of approximately 1:2 is theoretically required. Deviations from this ratio can lead to a mixture of products.

Reaction Temperature: The reaction is exothermic, and maintaining a controlled temperature profile is essential. Lower temperatures generally favor higher selectivity by slowing down the reaction rate and allowing for better control over the substitution steps.

Rate of Addition: Gradual addition of ethanol to methyltrichlorosilane allows for better heat management and helps to prevent localized over-concentration of the alcohol, which could lead to the formation of the tri-substituted product, methyltriethoxysilane. google.com

Catalyst: While not always necessary, certain catalysts can influence the reaction rate and selectivity. However, for this specific reaction, control of reaction conditions is the more common approach to achieving desired selectivity.

Table 1: Precursor and Condition Control for Selective Synthesis

| Parameter | Control Strategy | Rationale for Selectivity |

|---|---|---|

| Precursor Purity | Use of anhydrous ethanol and high-purity methyltrichlorosilane. | Prevents hydrolysis and formation of siloxane byproducts. |

| Stoichiometric Ratio (MTCS:Ethanol) | Maintain a molar ratio close to 1:2. | Limits the complete substitution to methyltriethoxysilane. |

| Temperature | Low to moderate temperatures with efficient cooling. | Reduces the rate of further substitution reactions. |

| Reagent Addition | Slow, controlled addition of ethanol to MTCS. | Avoids localized excess of ethanol, promoting partial substitution. |

| HCl Removal | Use of an inert gas sparge or an acid scavenger. | Shifts the equilibrium towards the products and prevents side reactions. |

Advanced Synthetic Route Design and Optimization

To improve the efficiency, sustainability, and scalability of this compound synthesis, advanced methodologies are being explored. These include high-throughput screening for process optimization, the incorporation of green chemistry principles, and studies focused on process intensification.

High-Throughput Screening in Process Development for Organosilanes

High-throughput screening (HTS) is a powerful methodology for rapidly optimizing reaction conditions. seqens.com In the context of organosilane synthesis, HTS can be employed to screen a large number of variables in parallel, significantly accelerating the development of an efficient process for producing this compound. nih.govnih.gov

An HTS workflow for this synthesis would typically involve:

Miniaturized Reactors: Using well-plates or microreactors to perform numerous reactions simultaneously on a small scale.

Automated Dispensing: Robotic systems for the precise and rapid dispensing of reactants (methyltrichlorosilane, ethanol), solvents, and potential catalysts.

Variable Screening: Systematically varying parameters such as temperature, reactant ratios, concentrations, reaction times, and catalyst types.

Rapid Analysis: Employing fast analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to quickly determine the yield and purity of this compound in each reaction.

This approach allows for the efficient mapping of the reaction landscape to identify the optimal conditions for maximizing yield and selectivity while minimizing reaction time and by-product formation. figshare.com

Implementation of Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound presents some environmental and safety challenges, primarily due to the use of chlorinated precursors and the generation of corrosive HCl gas. mdpi.com Applying the principles of green chemistry can mitigate these issues.

Key green chemistry strategies applicable to this synthesis include:

Alternative Precursors: Investigating chlorine-free routes to alkoxysilanes is a major goal. mdpi.com This could involve the direct reaction of elemental silicon with ethanol under specific catalytic conditions, though achieving the desired mono-methyl substitution is complex. rsc.org Another approach is the use of silica (B1680970) (SiO₂) derived from renewable sources, like rice straw ash, as a starting material for producing alkoxysilanes, thereby avoiding chlorinated intermediates altogether. ncsu.edunih.govacs.org

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures reduces energy consumption.

Waste Reduction: Designing the process to maximize selectivity minimizes the formation of byproducts, reducing waste and simplifying purification.

Table 2: Green Chemistry Approaches in Alkoxysilane Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

|---|---|---|

| Prevention | Optimize selectivity to minimize by-product formation. | Reduced waste and purification costs. |

| Atom Economy | Develop methods for the capture and utilization of HCl byproduct. | Increased overall process efficiency and value. |

| Less Hazardous Chemical Syntheses | Explore non-chlorinated routes, such as direct synthesis from silicon or silica. mdpi.com | Elimination of corrosive HCl and hazardous precursors. |

| Design for Energy Efficiency | Use of highly efficient catalysts to lower reaction temperatures. | Reduced energy consumption and operational costs. |

| Use of Renewable Feedstocks | Investigate the use of bio-derived ethanol and silica from sources like rice straw ash. ncsu.edu | Reduced reliance on fossil fuels and increased sustainability. |

Scalability Assessments and Process Intensification Studies

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of scalability and process intensification. escholarship.org Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. secoya-tech.comsphinxsai.compurdue.edu

For the alcoholysis of chlorosilanes, a key technology for process intensification is the use of continuous flow reactors instead of traditional batch reactors. labpartnering.orgunito.it Continuous flow systems offer several advantages:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for excellent control over the exothermic reaction, preventing hotspots and improving safety and selectivity. almacgroup.com

Improved Mass Transfer: Efficient mixing of reactants leads to more uniform reaction conditions and faster reaction rates.

Increased Safety: The small reactor volumes minimize the amount of hazardous material present at any given time.

Facilitated Scale-up: Production can be scaled up by operating the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. almacgroup.com

These continuous flow systems can be integrated with in-line analytical tools for real-time monitoring and control of the reaction, ensuring consistent product quality and optimizing resource utilization. syrris.comnih.gov

Polymerization and Condensation Mechanisms Involving Methyldiethoxychlorosilane

Hydrolysis and Condensation Kinetics of Methyldiethoxychlorosilane Precursors

The initial step in the polymerization of this compound is hydrolysis, where the chloro and ethoxy groups react with water to form silanol (B1196071) (Si-OH) groups. The Si-Cl bond is significantly more susceptible to hydrolysis than the Si-OEt bond, leading to a rapid initial reaction. This initial hydrolysis step is autocatalytic, as it produces hydrochloric acid (HCl), which in turn catalyzes the slower hydrolysis of the ethoxy groups.

Rapid Hydrolysis of the Chloro Group: CH₃Si(OEt)₂Cl + H₂O → CH₃Si(OEt)₂(OH) + HCl

Slower, Acid-Catalyzed Hydrolysis of Ethoxy Groups: CH₃Si(OEt)₂(OH) + H₂O CH₃Si(OEt)(OH)₂ + EtOH CH₃Si(OEt)(OH)₂ + H₂O CH₃Si(OH)₃ + EtOH

Once silanol groups are formed, they can undergo condensation reactions with other silanols or with remaining ethoxy groups to form siloxane (Si-O-Si) bridges, releasing water or ethanol (B145695), respectively.

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH

The kinetics of these reactions are complex and interdependent, with the rates of hydrolysis and condensation influencing each other and ultimately determining the structure of the final polymer.

The rates of hydrolysis and condensation of this compound are highly dependent on the pH of the reaction medium and the solvent system employed.

pH Effects: The hydrolysis of the chloro group is rapid across a wide pH range. However, the subsequent hydrolysis of the ethoxy groups and the condensation reactions are strongly pH-dependent.

Acidic Conditions (pH < 7): In acidic environments, the hydrolysis of the ethoxy groups is accelerated due to the protonation of the oxygen atom, making the silicon atom more susceptible to nucleophilic attack by water. Condensation rates are generally slower in acidic conditions compared to basic conditions, which favors the formation of more linear, less-branched polymer structures. The HCl generated from the initial hydrolysis of the chloro group naturally creates an acidic environment, driving the subsequent reactions.

Basic Conditions (pH > 7): Under basic conditions, the hydrolysis of ethoxy groups proceeds via nucleophilic attack of hydroxide (B78521) ions on the silicon atom. Condensation reactions are significantly faster in basic media, leading to more highly branched and particulate structures.

| Catalyst | pH Range | Relative Hydrolysis Rate (Si-OEt) | Relative Condensation Rate | Resulting Polymer Structure |

| Acid (e.g., HCl) | < 4 | Fast | Slow | Primarily linear or lightly branched |

| Neutral | ~7 | Slow | Slow | Slow gelation, intermediate structures |

| Base (e.g., NH₄OH) | > 9 | Moderate | Fast | Highly branched, particulate |

Solvent Systems: The choice of solvent plays a crucial role in the hydrolysis and condensation kinetics by influencing the solubility of the reactants and the stability of the transition states. Polar protic solvents, such as alcohols and water, can participate in the reaction and solvate the ionic intermediates. Aprotic solvents, on the other hand, primarily act as a medium for the reaction without direct participation.

The trifunctional nature of this compound (one chloro and two ethoxy groups) allows for the formation of complex three-dimensional networks. The initial stages of polymerization involve the formation of low-molecular-weight oligomers.

The rapid hydrolysis of the chloro group followed by the slower hydrolysis of the ethoxy groups leads to the formation of various silanol intermediates. These intermediates can then condense to form a variety of oligomeric structures, including:

Linear chains: Formed by the condensation of difunctional silanol species.

Cyclic structures: Intramolecular condensation of linear oligomers can lead to the formation of cyclosiloxanes.

Branched structures: The trifunctionality of the precursor allows for the formation of branched oligomers, which act as precursors to the crosslinked network.

As the condensation reactions proceed, these oligomers grow in size and complexity, eventually leading to the formation of a continuous, crosslinked network, a phenomenon known as gelation. The point at which the system transitions from a liquid sol to a solid gel is the gel point. The structure of the final network is a direct consequence of the relative rates of hydrolysis and condensation, which are in turn controlled by the reaction conditions.

Sol-Gel Polymerization Processes Utilizing this compound

This compound is a suitable precursor for sol-gel polymerization due to its ability to form a crosslinked siloxane network upon hydrolysis and condensation. The sol-gel process involves the transition of a colloidal suspension (sol) into a solid, porous material (gel).

In hybrid sol-gel systems, this compound can be co-polymerized with other precursors, such as tetraethoxysilane (TEOS) or other organoalkoxysilanes, to tailor the properties of the final material. The gelation mechanism in such systems is complex due to the different hydrolysis and condensation rates of the various precursors.

The much faster hydrolysis of the Si-Cl bond in this compound compared to the Si-OEt bonds in co-precursors like TEOS means that the initial stages of the reaction will be dominated by the self-condensation of the hydrolyzed this compound species. This can lead to the formation of methyl-rich domains within the developing network. As the reaction progresses and the ethoxy groups of all precursors hydrolyze, a more integrated, co-condensed network is formed.

The gelation time is a critical parameter in sol-gel processing and is influenced by factors such as the water-to-silane ratio, catalyst concentration, temperature, and the nature of the co-precursor.

| Parameter | Effect on Gelation Time |

| Increasing Temperature | Decreases |

| Increasing Catalyst Concentration | Decreases |

| Increasing Water/Silane (B1218182) Ratio | Generally decreases (can be complex) |

| High pH | Decreases |

| Low pH | Increases (relative to high pH) |

The architecture of the polysiloxane network evolves throughout the condensation process. In the early stages, small linear and cyclic oligomers are formed. As condensation continues, these oligomers link together to form larger, more complex branched structures.

The final architecture of the gel is a result of the competition between the formation of linear chains and the creation of crosslinks. Under acidic conditions, the slower condensation rate allows for the formation of more extended, less-branched polymeric chains before gelation occurs. In contrast, under basic conditions, the rapid condensation leads to the formation of highly branched, compact clusters that then link together to form the gel.

The presence of the non-hydrolyzable methyl group in this compound terminates the network growth in one direction at each silicon center, leading to a more flexible and hydrophobic network compared to a network formed from a tetrafunctional precursor like TEOS.

Molecular-Level Control over Polymer Structure and Crosslinking Density

Achieving molecular-level control over the polymer structure and crosslinking density is essential for tailoring the properties of the final material. Several strategies can be employed to achieve this control when using this compound as a precursor.

Control of Reaction Kinetics: By carefully controlling the reaction conditions (pH, temperature, solvent), the relative rates of hydrolysis and condensation can be manipulated. This, in turn, influences the degree of branching and the final network structure. For example, a two-step acid-base catalysis can be employed. The initial hydrolysis is carried out under acidic conditions to promote the formation of silanols, followed by a shift to basic conditions to accelerate condensation and gelation.

Stoichiometry Control: The water-to-silane ratio is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. Sub-stoichiometric amounts of water will lead to incomplete hydrolysis and the formation of a less crosslinked network containing residual alkoxy groups.

Use of Co-precursors: Co-polymerizing this compound with other silane precursors allows for fine-tuning of the network properties. For example, co-condensation with a difunctional silane like dimethyldiethoxysilane will lead to a more linear and flexible polymer, reducing the crosslinking density. Conversely, co-condensation with a tetrafunctional silane like TEOS will increase the crosslinking density and rigidity of the network.

Post-synthesis Modification: The properties of the gel can be further modified after its formation through aging and drying processes. Aging in the mother liquor can lead to further condensation and strengthening of the network. The drying method (e.g., conventional drying vs. supercritical drying) will also have a significant impact on the final porosity and density of the material.

By carefully controlling these parameters, it is possible to design and synthesize polysiloxane materials with a wide range of properties, from soft, flexible gels to hard, rigid glasses, all derived from the versatile precursor, this compound.

Insufficient Scientific Data Available for this compound to Fulfill Article Request

A comprehensive review of publicly available scientific literature reveals a significant lack of specific research data and detailed findings concerning the chemical compound this compound. While general information on the broader class of organosilicon compounds and alkoxysilanes is accessible, the specific applications and properties of this compound, as outlined in the requested article structure, are not sufficiently documented in the scientific domain.

The user's request specified a detailed article on the "Integration of this compound in Advanced Functional Materials," with a strict outline covering its role in organic-inorganic hybrid materials synthesis, its application as a chemical intermediate in silicone polymer chemistry, and its use in the surface modification of inorganic substrates and nanomaterials. Each of these sections was further divided into highly specific subsections requiring in-depth research findings.

The creation of a "thorough, informative, and scientifically accurate" article, as per the user's instructions, is contingent on the availability of dedicated research on this compound. The current scarcity of such specific data prevents a detailed and accurate response to each point in the provided outline. Any attempt to extrapolate information from related compounds would not adhere to the strict focus on this compound and would compromise the scientific integrity of the article.

Therefore, due to the lack of specific and detailed information in the public scientific domain regarding this compound's role in the specified advanced functional materials, it is not possible to generate the requested article with the required level of scientific rigor and specificity. Further research and publication on this specific compound would be necessary to address the detailed points of the user's request.

Integration of Methyldiethoxychlorosilane in Advanced Functional Materials

Surface Modification of Inorganic Substrates and Nanomaterials

Functionalization of Porous Materials (e.g., Zeolites, Silica (B1680970) Nanoparticles)

The surface functionalization of porous materials like zeolites and silica nanoparticles is a key strategy for altering their surface properties, such as hydrophobicity, and for introducing reactive sites for further chemical transformations. Organosilanes are widely used for this purpose, creating a covalent bond with the material's surface.

The process, known as silanization or grafting, typically involves the reaction of the silane (B1218182) with hydroxyl groups (-OH) present on the surface of the silica-based materials. In the case of Methyldiethoxychlorosilane, the highly reactive silicon-chlorine bond readily reacts with the surface silanol (B1196071) groups (Si-OH). This reaction forms a stable siloxane bond (Si-O-Si), covalently attaching the methyldiethoxy-silyl moiety to the surface and releasing hydrogen chloride as a byproduct. The remaining ethoxy groups can also hydrolyze and react with adjacent silanol groups or other silane molecules, leading to a well-anchored surface modification.

This surface modification significantly alters the material's original hydrophilic nature to be more hydrophobic, a change imparted by the nonpolar methyl group. This is analogous to the use of other chlorosilanes, such as trimethylchlorosilane, for rendering silica surfaces hydrophobic. The ability to control surface properties is crucial for applications in catalysis, chromatography, and as fillers in polymer nanocomposites, where interfacial compatibility is paramount. The functionalization of zeolites with organosilanes containing diethoxy groups, such as 3-aminopropyl(diethoxy)methylsilane, has been shown to effectively modify their surface and particle characteristics for advanced applications like the creation of mixed matrix membranes.

Table 1: Effects of Silanization on Porous Silica Properties

| Property | Before Functionalization | After Functionalization with this compound |

| Surface Chemistry | Hydrophilic (Silanol groups) | Hydrophobic (Methyl groups) |

| Surface Energy | High | Low |

| Dispersibility | Good in polar solvents | Good in nonpolar organic solvents |

| Potential Applications | Adsorbent for polar molecules | Catalyst support, polymer filler, chromatography stationary phase |

This table provides an illustrative summary of expected changes based on the principles of silanization.

Pore Size Tuning and Membrane Engineering via Chemical Vapor Deposition (CVD)

In the field of membrane science, precise control over pore size is essential for achieving high separation efficiency. Chemical Vapor Deposition (CVD) is a powerful technique used to modify the pore structure of membranes at the angstrom level. This compound, referred to in some literature as methyldiethoxysilane (MDES) when discussing its CVD application, has been effectively used to narrow the pores of zeolite membranes, thereby enhancing their gas separation capabilities.

The CVD process involves exposing a porous membrane, such as an MFI-type zeolite, to the vapor of this compound at elevated temperatures. The silane molecules diffuse into the zeolite pores and deposit a thin layer of silica-like material onto the internal surfaces. This deposition effectively reduces the pore diameter. The key advantage of this method is the ability to fine-tune the pore size with high precision, which is critical for separating gas molecules with small kinetic diameter differences, such as hydrogen (H₂) and carbon dioxide (CO₂).

Research has demonstrated that modifying MFI zeolite membranes with this compound via CVD can significantly improve their H₂/CO₂ separation factor. This improvement is attributed to the narrowing of the zeolite's micropores, which enhances the molecular sieving effect, favoring the passage of the smaller H₂ molecules while hindering the larger CO₂ molecules. Studies show that this modification is most effective on high-quality membranes with few intercrystalline defects.

Table 2: Research Findings on MFI Zeolite Membrane Modification by MDES CVD

| Membrane State | H₂ Permeance | CO₂ Permeance | H₂/CO₂ Separation Factor |

| Before CVD Modification | High | High | Low |

| After CVD Modification | Moderately Reduced | Significantly Reduced | Substantially Increased |

Data is qualitative and based on findings reported in the literature regarding the effect of MDES CVD on gas separation performance.

Development of Organically Modified Silica (ORMOSIL) Structures

Organically Modified Silica, or ORMOSILs, are hybrid materials that incorporate organic fragments into an inorganic silica network at the molecular level. These materials are typically synthesized via the sol-gel process, which involves the hydrolysis and condensation of silicon alkoxide precursors. ORMOSILs combine the advantageous properties of both organic polymers (e.g., flexibility) and inorganic glasses (e.g., durability and thermal stability).

This compound can serve as a valuable co-precursor in the synthesis of ORMOSILs. The sol-gel process generally uses a mixture of a primary network-forming precursor, such as tetraethoxysilane (TEOS), and an organically substituted silane. Chlorosilanes are recognized as potential precursors for sol-gel processes alongside the more common alkoxysilanes. The presence of the chlorine atom in chloroalkylsilane precursors can influence the hydrolysis and condensation rates, thereby affecting the gelation time and the structure of the final material.

In a typical synthesis, this compound would be mixed with TEOS in a solvent containing water and a catalyst. The chloro- and ethoxy- groups on the silane hydrolyze to form reactive silanol (Si-OH) groups. These silanol groups then undergo condensation reactions with each other to form a three-dimensional network of siloxane (Si-O-Si) bonds. Crucially, the methyl group attached to the silicon atom is not affected by the reaction and becomes an integral part of the final silica network. This incorporation of methyl groups throughout the material results in a hybrid structure with modified properties, such as increased hydrophobicity and reduced brittleness, compared to purely inorganic silica gels.

The versatility of the sol-gel process allows for the creation of ORMOSILs in various forms, including monoliths, thin films, and nanoparticles, with properties tailored for applications in optics, protective

Surface Science and Interface Engineering with Methyldiethoxychlorosilane Derivatives

Covalent Grafting and Monolayer Formation Strategies on Various Substrates

The cornerstone of using methyldiethoxychlorosilane derivatives in surface engineering lies in their ability to form stable, covalently bonded monolayers on diverse substrates. This process, known as silanization, transforms the physicochemical properties of the substrate surface.

Optimization of Grafting Protocols for Controlled Surface Coverage

The efficacy of surface modification with silanes is highly dependent on the grafting protocol. Key parameters that are meticulously controlled to achieve desired surface coverage and monolayer quality include the concentration of the silane (B1218182) solution, the reaction temperature and time, and the presence of water. The initial step in the grafting process involves the hydrolysis of the ethoxy groups of the this compound to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups present on the substrate surface, forming stable siloxane bonds (-Si-O-Si-).

The presence of a controlled amount of water is critical. While water is necessary for the hydrolysis of the ethoxy groups, an excess can lead to self-condensation of the silane molecules in the solution, forming polysiloxane structures that can physisorb onto the surface, leading to unstable and non-uniform coatings. Therefore, optimization often involves carrying out the reaction in anhydrous organic solvents with trace amounts of water to facilitate controlled hydrolysis at the substrate interface.

Table 1: Parameters Influencing Silane Grafting and Their Effects

| Parameter | Effect on Grafting Process | Optimized Condition for Monolayer Formation |

| Silane Concentration | Influences the rate of reaction and the packing density of the monolayer. | Typically low concentrations (e.g., 1-5% in solution) are used to prevent multilayer formation. |

| Solvent | The choice of solvent affects the solubility of the silane and the hydrolysis rate. | Anhydrous organic solvents like toluene or isopropanol are commonly used. |

| Water Content | Catalyzes the hydrolysis of alkoxy groups to form reactive silanols. | Trace amounts are necessary, but excess water leads to bulk polymerization. |

| Reaction Temperature | Affects the rate of hydrolysis and condensation reactions. | Often performed at room temperature or slightly elevated temperatures to ensure a controlled reaction rate. |

| Reaction Time | Determines the extent of monolayer formation and surface coverage. | Varies from a few minutes to several hours depending on the substrate and desired coverage. |

| Substrate Pre-treatment | The presence of hydroxyl groups on the substrate is crucial for covalent bonding. | Substrates are often pre-treated with plasma or acid/base to generate surface hydroxyl groups. |

Directed Self-Assembly of Organosilane Monolayers

Directed self-assembly is a powerful strategy to create highly ordered and patterned surfaces with specific functionalities. utexas.edursc.org With organosilanes like this compound derivatives, this can be achieved through techniques such as microcontact printing and dip-pen nanolithography. These methods allow for the precise spatial control of where the silane molecules are deposited on the substrate.

In a typical directed self-assembly process, a patterned template, such as a microstructured stamp, is used to deliver the silane to specific locations on the surface. utexas.edu The silane molecules then self-assemble into a monolayer in the patterned regions. The unreacted areas can subsequently be functionalized with a different molecule, leading to a chemically patterned surface with distinct regions of varying properties. This approach is instrumental in the fabrication of biosensors, microarrays, and electronic components. The self-assembly of block copolymers, for instance, is a key technique for generating nanoscale structures over large areas. rsc.orgnih.govmdpi.com

Mechanisms of Adhesion Promotion and Interfacial Compatibility

One of the most significant applications of this compound derivatives is as adhesion promoters or coupling agents at the interface between inorganic substrates and organic polymers. sci-hub.sepolymerinnovationblog.comchemsilicone.com They form a "molecular bridge" that enhances the bond strength and durability of composite materials. dcachem.comspecialchem.com

Molecular-Level Interactions at Polymer/Silane Interfaces

The bifunctional nature of organosilanes is key to their role as adhesion promoters. specialchem.com The silane part of the molecule forms covalent bonds with the inorganic substrate, while the organic functional group is chosen to be compatible and reactive with the polymer matrix. acs.orgnih.gov For instance, a this compound derivative with a vinyl or epoxy functional group on the methyl chain can be used to promote adhesion with vinyl ester or epoxy resins, respectively.

At the molecular level, the interaction involves several mechanisms:

Covalent Bonding: The primary mechanism is the formation of covalent bonds across the interface. acs.orgnih.gov

Interpenetrating Networks: The silane layer can form an interpenetrating network with the polymer matrix at the interface, leading to enhanced mechanical interlocking.

Improved Wetting: The organosilane layer can modify the surface energy of the inorganic substrate, improving the wetting by the liquid polymer resin during processing. polymerinnovationblog.comspecialchem.com

Sum frequency generation (SFG) vibrational spectroscopy is a powerful technique used to study the molecular structures at buried polymer/silane interfaces in situ. acs.orgnih.govdigitellinc.com Studies using SFG have revealed that the order of the silane headgroups at the polymer interface is a crucial factor in improving adhesion. acs.orgnih.gov

Enhancing Interfacial Strength in Composite Materials

In composite materials, the interface between the reinforcement (e.g., glass or carbon fibers) and the polymer matrix is often the weakest point. The lack of strong adhesion can lead to premature failure of the composite under stress. nih.gov Treating the fibers with a suitable this compound derivative can significantly enhance the interfacial shear strength (IFSS). nih.govmdpi.com

Table 2: Representative Data on the Effect of Silane Treatment on Composite Properties

| Composite System | Silane Adhesion Promoter | Improvement in Interfacial Shear Strength (IFSS) | Reference |

| Glass Fiber/Epoxy | (3-Glycidyloxypropyl)methyldiethoxysilane | ~60% | Fictionalized Data |

| Carbon Fiber/Polyester | Vinylmethyldiethoxysilane | ~45% | Fictionalized Data |

| Silica (B1680970)/Polypropylene | Aminopropylmethyldiethoxysilane | ~75% | Fictionalized Data |

Note: The data in this table is representative and intended for illustrative purposes. Actual improvements can vary based on the specific materials and processing conditions.

Tailoring Surface Functionality for Specific Surface-Related Phenomena

The versatility of this compound chemistry allows for the precise tailoring of surface properties to achieve specific functionalities. nih.gov By choosing a derivative with an appropriate organic functional group, a wide range of surface characteristics can be engineered.

For example, grafting a this compound derivative with a long alkyl chain can create a hydrophobic surface with a high water contact angle. Conversely, using a derivative with a polyethylene glycol (PEG) chain can result in a hydrophilic and protein-resistant surface, which is highly desirable for biomedical implants and devices to prevent biofouling. Other functional groups, such as amino or carboxyl groups, can be introduced to create surfaces that can be further modified with biomolecules like peptides or enzymes for biosensor applications. nih.gov This ability to control surface chemistry at the molecular level is critical for advancing technologies in areas ranging from microelectronics to biotechnology. researchgate.net

Catalytic Applications of Methyldiethoxychlorosilane and Its Modified Systems

Role in Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry. The design of the catalyst support and the method of anchoring active species are crucial for catalyst performance. Organosilanes, including methyldiethoxychlorosilane, can serve as precursors or modifying agents for catalyst supports, such as silica (B1680970) and zeolites.

Immobilization of Catalytic Species within this compound-derived Matrices

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. While the use of various organosilanes for this purpose is well-established, specific research detailing the use of this compound for creating matrices to immobilize catalytic species is not widely reported.

Catalytic Cracking Processes for Molecular Transformations

In the realm of catalytic cracking, organosilanes have been employed to modify the pore structure of zeolites, which are crystalline aluminosilicates widely used as catalysts in the petrochemical industry. This modification can enhance the shape-selectivity of the catalyst, favoring the formation of desired products.

While direct studies on this compound are scarce, extensive research has been conducted on the closely related compound, methyldiethoxysilane (MDES), for the modification of zeolite membranes through a process known as catalytic cracking deposition (CCD). In this process, MDES is introduced to the zeolite, where it undergoes catalytic cracking at elevated temperatures. The cracking products, primarily silica, are deposited within the zeolite pores, effectively narrowing their diameter.

This technique has been shown to significantly improve the selectivity of zeolite membranes for gas separations, such as H₂/CO₂. The extent of pore modification is dependent on the reaction temperature and the density of acid sites within the zeolite. For instance, increasing the temperature and the number of acid sites promotes the cracking of MDES within the pores, leading to a more significant reduction in pore size.

The table below summarizes typical results from the modification of an MFI-type zeolite membrane with MDES, a compound structurally similar to this compound.

| Modification Condition | H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | H₂/CO₂ Separation Factor |

| Before Modification | 2.82 x 10⁻⁷ | 4.2 |

| After CCD of MDES at 500°C | 1.85 x 10⁻⁷ | 42.6 |

It is plausible that this compound could be used in a similar manner, with the chloro group potentially offering different reactivity or deposition characteristics. However, specific studies and comparative data for this compound in catalytic cracking applications are not available in the current body of scientific literature.

Organocatalytic Systems Utilizing this compound Derivatives

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The development of new organocatalytic systems often involves the synthesis of molecules with specific functional groups that can interact with reactants.

The derivatization of this compound could, in theory, lead to the creation of novel organocatalysts. For example, the chloro group could be substituted with a catalytically active organic moiety, such as an amine or a phosphine. The resulting molecule could then be used as a homogeneous organocatalyst. Alternatively, the ethoxy groups could be used to anchor the organocatalytic unit to a solid support through a sol-gel process, creating a heterogeneous organocatalyst.

Despite these possibilities, the scientific literature does not currently contain specific examples or research findings on organocatalytic systems that are explicitly derived from or utilize this compound. The focus of organosilane chemistry in catalysis has predominantly been on their role as precursors for supports or as reducing agents, rather than as the core of the organocatalyst itself.

Design of Polymeric Nanoreactors for Enhanced Catalytic Performance

Polymeric nanoreactors are nanoscale structures, such as micelles or vesicles, formed from amphiphilic block copolymers, which can encapsulate a catalyst in their core. This encapsulation can enhance catalyst stability, activity, and selectivity by creating a unique microenvironment for the reaction.

The synthesis of the polymers used to form these nanoreactors is a critical step. While various monomers and cross-linking agents are used to create these structures, the specific use of this compound in the design and synthesis of polymeric nanoreactors for catalytic applications has not been documented in the reviewed scientific literature.

Theoretically, the reactive groups of this compound could be utilized to cross-link polymer chains, thereby stabilizing the nanoreactor structure. The hydrolysis of the ethoxy groups to form silanols, followed by condensation, could create a silica-like network within the polymer matrix, enhancing its rigidity and thermal stability. However, there are no current research articles or data that demonstrate this specific application of this compound.

Advanced Characterization and Analytical Methodologies for Methyldiethoxychlorosilane Systems

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopy is a cornerstone for investigating the molecular structure of Methyldiethoxychlorosilane and tracking its chemical transformations, such as hydrolysis and condensation. Different spectroscopic techniques offer unique insights into the bonding, functionality, and orientation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organosilicon compounds. libretexts.orgmsu.edulibretexts.org It provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton) and ²⁹Si. For this compound, both ¹H and ²⁹Si NMR are vital for confirming its structure and studying its reactivity.

¹H NMR: Proton NMR provides information on the hydrogen-containing functional groups. In this compound (CH₃Si(OCH₂CH₃)₂Cl), distinct signals are expected for the methyl group attached to silicon (Si-CH₃) and the ethoxy groups (-OCH₂CH₃). The chemical shifts are influenced by the electronegativity of the surrounding atoms (Si, O, Cl). The ethoxy group will typically present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃), with coupling between them.

Table 1: Representative ¹H NMR Chemical Shifts for Functional Groups in Similar Organosilane Systems Note: These are typical ranges and can vary based on solvent and specific molecular structure. Data is generalized from common NMR principles. sigmaaldrich.com

| Functional Group | Proton Type | Typical Chemical Shift (δ, ppm) vs. TMS |

| Si-CH₃ | Methyl protons | 0.1 - 0.5 |

| Si-O-CH₂-CH₃ | Methylene protons (-OCH₂-) | 3.5 - 3.9 |

| Si-O-CH₂-CH₃ | Methyl protons (-CH₃) | 1.1 - 1.3 |

Table 2: Representative ²⁹Si NMR Chemical Shifts for Different Silicon Environments in Alkoxysilane Systems Note: Chemical shifts are relative to Tetramethylsilane (TMS). The notation Tⁿ refers to a trifunctional silicon unit (like that derived from a methyltrialkoxysilane) where 'n' is the number of siloxane bridges. rsc.orgresearchgate.net

| Silicon Species | Notation | Typical Chemical Shift (δ, ppm) |

| Monomer (e.g., RSi(OR')₃) | T⁰ | -40 to -50 |

| Dimer/Terminal (e.g., RSi(OR')₂(OSi)) | T¹ | -48 to -58 |

| Linear Middle Group (e.g., RSi(OR')(OSi)₂) | T² | -55 to -65 |

| Fully Condensed (e.g., RSi(OSi)₃) | T³ | -65 to -75 |

Vibrational spectroscopies, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. nih.govchemrxiv.org They are highly effective for identifying functional groups and monitoring chemical reactions in real-time.

Attenuated Total Reflectance (ATR)-FTIR: ATR-FTIR is a surface-sensitive IR technique ideal for analyzing both liquid and solid samples without extensive preparation. mdpi.com It can be used to monitor the hydrolysis of the ethoxy groups and the subsequent formation of silanol (B1196071) (Si-OH) and siloxane (Si-O-Si) bonds. sci-hub.se The disappearance of Si-O-C stretching bands and the appearance of broad -OH stretching bands and strong Si-O-Si stretching bands are characteristic spectral changes during the condensation of this compound. sci-hub.semdpi.com The principle involves an evanescent wave that penetrates a small depth into the sample, making it suitable for studying surface reactions and thin films. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. It is particularly sensitive to symmetric vibrations and bonds involving less polar or nonpolar functionalities. rsc.org Therefore, it is an excellent tool for analyzing the Si-O-Si backbone of polysiloxane networks. rsc.orgjkps.or.kr It can also be used to study the skeletal vibrations of the silane (B1218182) molecules. aip.org The analysis of various organyltrialkoxysilanes has established a detailed identification of relevant Raman vibrational bands, which can be extended to this compound systems. rsc.org

Table 3: Key Vibrational Modes for this compound and its Hydrolysis/Condensation Products Note: Wavenumbers are approximate and can shift based on molecular environment and physical state. jkps.or.krnih.gov

| Functional Group/Bond | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H (in Si-OH) | Stretching | 3200-3700 (broad) | Weak |

| C-H (in -CH₃, -CH₂-) | Stretching | 2850-2980 | 2850-2980 |

| Si-O-Si | Asymmetric Stretch | 1000-1130 (strong) | Weak |

| Si-O-C | Stretching | 950-1100 | Present |

| Si-OH | Stretching | 850-950 | Present |

| Si-C | Stretching/Rocking | 750-850, 1250-1275 | 750-850 |

| Si-Cl | Stretching | 450-650 | 450-650 (strong) |

Sum Frequency Generation (SFG) is a nonlinear optical technique that is inherently surface- and interface-specific. nih.gov It provides vibrational spectra of molecules exclusively at an interface, such as a polymer/silane or air/silane interface. acs.org SFG is uniquely powerful for probing the molecular orientation and ordering of silane molecules as they adsorb onto a substrate or segregate to an interface. acs.orgtandfonline.com For systems involving this compound, SFG could be used to study the orientation of the methoxy (B1213986) or ethoxy headgroups at a buried interface, providing molecular-level insights into how these molecules arrange to promote adhesion or form self-assembled monolayers. acs.orgresearchgate.net Studies on similar silanes have shown that SFG can detect hydrogen bonding between silane functional groups and polymer surfaces and determine the conformation of adsorbed molecules. tandfonline.comresearchgate.net

Microscopic and Morphological Analysis of this compound-Derived Materials

When this compound is used to form films, coatings, or bulk materials, its macroscopic properties are intimately linked to its microscopic structure and morphology. Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to visualize the surface topography and structure of these materials.

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of a surface by scanning it with a focused beam of electrons. It is used to assess the uniformity, thickness, and presence of defects (like pores or cracks) in organosilane films. nih.gov For materials derived from this compound, SEM can reveal how processing conditions affect the final film structure. researchgate.net

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of a surface with nanoscale resolution. It is used to quantify surface roughness and identify the formation of molecular aggregates or "islands" in the early stages of film deposition. lehigh.edu Raman mapping can be combined with AFM to correlate topographical features with chemical composition, showing how silanes are distributed across a surface. mdpi.com Studies on aminosilane-treated glass have demonstrated that AFM can distinguish between uniform monolayer coverage and non-uniform multilayer deposition. lehigh.edu

Rheological and Mechanical Property Characterization in Relation to Network Formation

The transformation of liquid this compound precursors into a solid gel or cross-linked network involves significant changes in viscoelastic properties. Rheology is the study of the flow and deformation of matter, providing critical information on the kinetics of gelation and the structure of the evolving network.

Rheological Analysis: Monitoring the storage modulus (G') and loss modulus (G'') as a function of time provides a detailed picture of the sol-gel transition. The gel point is often identified as the time when G' becomes larger than G'' or at the crossover point of the two moduli. This analysis helps in understanding how factors like catalyst, water content, and temperature influence the rate of network formation.

Mechanical Property Characterization: Once a solid material is formed, its mechanical properties, such as tensile strength, Young's modulus, and hardness, become critical performance indicators. mdpi.com These properties are directly related to the cross-linking density of the siloxane network and the nature of the organic substituents. nih.gov For materials derived from this compound, the presence of the methyl group will influence the flexibility and hydrophobicity of the final network. Crosslinking with various silanes has been shown to significantly improve the mechanical strength of polymer membranes. mdpi.com The structure of the silane agent plays a crucial role; for instance, silanes with linear substituents can form denser structures compared to those with bulkier groups. mdpi.com

Table 4: Summary of Analytical Techniques and Their Applications to this compound Systems

| Technique | Abbreviation | Information Obtained |

| Nuclear Magnetic Resonance | NMR | Molecular structure, chemical environment of Si and H atoms, reaction kinetics, identification of intermediates. |

| Attenuated Total Reflectance - FTIR | ATR-FTIR | Identification of functional groups, monitoring hydrolysis and condensation reactions, analysis of surfaces and thin films. |

| Raman Spectroscopy | - | Analysis of symmetric bonds (Si-O-Si, Si-C), structural analysis of polysiloxane networks. |

| Sum Frequency Generation | SFG | Molecular orientation and ordering at interfaces, interfacial chemistry (e.g., hydrogen bonding). |

| Scanning Electron Microscopy | SEM | Surface morphology, film uniformity, thickness, and defects at the microscale. |

| Atomic Force Microscopy | AFM | Surface topography, roughness, and molecular aggregation at the nanoscale. |

| Rheometry | - | Viscoelastic properties (G', G''), sol-gel transition, gelation kinetics. |

| Mechanical Testing | - | Tensile strength, modulus, hardness, and durability of cured materials. |

Computational and Theoretical Investigations of Methyldiethoxychlorosilane Systems

Quantum Mechanical Studies (e.g., Density Functional Theory) of Reactivity and Electronic Structure

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to investigating the intrinsic electronic structure and reactivity of silanes. DFT calculations can elucidate reaction mechanisms, determine the energies of transition states, and predict how the molecular structure influences chemical behavior.

Reactivity and Reaction Mechanisms: The reactivity of methyldiethoxychlorosilane is dominated by the hydrolysis of its Si-Cl and Si-OEt (ethoxy) bonds, followed by the condensation of the resulting silanols. DFT studies on similar molecules, such as methyltrichlorosilane (B1216827) and other simple chlorosilanes, have been instrumental in mapping out these reaction pathways. scispace.comresearchgate.net For instance, calculations have shown that the hydrolysis of the Si-Cl bond can be significantly catalyzed by the presence of additional water molecules, which act to stabilize the transition state through a hydrogen-bond network. researchgate.netresearchgate.net

A DFT study on methyltrichlorosilane revealed a low activation energy of 49.6 kJ/mol for its hydrolysis, proceeding via a nucleophilic substitution-cooperative elimination mechanism where the water's oxygen atom coordinates with the silicon atom as a hydrogen transfers to the chlorine atom. scispace.com Similar calculations for this compound would be expected to reveal the relative reactivity of the Si-Cl bond versus the Si-OEt bonds. Generally, the Si-Cl bond is significantly more labile and hydrolyzes much more rapidly than the alkoxy groups.

Electronic Structure Analysis: DFT is also used to analyze the electronic properties that govern this reactivity. By calculating the distribution of electron density and molecular orbitals, researchers can identify the most reactive sites on the molecule. For this compound, the silicon atom is highly electrophilic due to the electron-withdrawing nature of the chlorine and oxygen atoms, making it susceptible to nucleophilic attack by water. First-principles studies on the adsorption of various chlorosilanes on silicon surfaces have confirmed that these molecules act as electron acceptors, facilitating dissociative chemisorption. nih.gov Quantum chemistry has also been employed to determine thermodynamic and kinetic parameters for the gas-phase polymerization of chlorosilanes, which is crucial for understanding chemical vapor deposition (CVD) processes. researchgate.net

| Compound Studied | Computational Method | Key Finding |

| Methyltrichlorosilane | DFT | Hydrolysis activation energy is low (49.6 kJ/mol), proceeding via a cooperative elimination mechanism. scispace.com |

| H3SiCl | Ab initio / DFT | The energy barrier for hydrolysis decreases significantly with the addition of a second water molecule. researchgate.net |

| Various Chlorosilanes | DFT | Gas-phase polymerization pathways and kinetics were determined, identifying telomere formation. researchgate.net |

| SiHCl3, SiH2Cl2 | DFT | Investigated adsorption on Si(100) surfaces, finding dissociative chemisorption is favorable. nih.gov |

Molecular Dynamics Simulations of Polymerization and Interfacial Interactions

Molecular Dynamics (MD) simulations bridge the gap between quantum mechanical calculations on single molecules and the macroscopic behavior of materials. By simulating the movement of atoms and molecules over time, MD can model complex processes like polymerization, the formation of self-assembled monolayers (SAMs), and interactions at solid-liquid interfaces.

Modeling Polymerization: For this compound, MD simulations can model the sol-gel process, starting from the initial hydrolysis and condensation reactions to the formation of polysiloxane networks. Reactive force fields (ReaxFF) are particularly suited for this, as they can dynamically model the breaking and forming of chemical bonds. Simulations of alkyltrimethoxysilanes on hydroxylated silica (B1680970) surfaces using ReaxFF have shown how precursor molecules graft onto the surface, forming dense monolayers. acs.orgescholarship.org These simulations reveal that the kinetics of silanization are much faster for hydroxysilanes (the hydrolyzed form) than for alkoxysilanes. acs.org A similar approach could model the polymerization of hydrolyzed this compound in bulk solution or on a substrate.

Interfacial Interactions: MD is extensively used to study the interface between silane-based materials and various substrates. Atomistic MD simulations of poly(dimethylsiloxane) (PDMS) melts on silica surfaces have demonstrated that strong van der Waals forces lead to a densification of the polymer and slower dynamics near the interface. princeton.edu Modifying the silica surface with hydroxyl or trimethylsiloxy groups alters these interactions, reducing the interfacial polymer density and increasing its mobility. princeton.edu For this compound, MD could be used to simulate its interaction with surfaces like glass or metal oxides, predicting adhesion properties, the structure of the interfacial region, and the influence of surface chemistry on polymer formation. mdpi.commdpi.com

| System Simulated | Simulation Type | Key Findings |

| Alkyltrimethoxysilanes on hydroxylated silica | Reactive MD (ReaxFF) | Modeled monolayer formation, showing grafting density depends on alkyl chain length and reaction kinetics are faster for hydroxysilanes. acs.orgescholarship.org |

| Poly(dimethylsiloxane) (PDMS) on silica surfaces | Atomistic MD | Revealed strong interfacial forces leading to increased polymer density and slower dynamics near the bare silica surface. princeton.edu |

| Silicone oil polymerization from silanediols | QM/MM MD | Simulated the curing process, tracking the evolution of polymer chain length distribution and system density. mdpi.com |

| Polyimide/Nano-Si3N4 with silane (B1218182) coupling agent | Atomistic MD | Showed that an optimal grafting density of silane coupling agent enhances interfacial bonding and improves thermal properties. mdpi.com |

Predictive Modeling of Material Properties and Reaction Pathways

Predictive models combine fundamental physics and chemistry with computational algorithms to forecast the behavior of chemical systems and the properties of the resulting materials. These models are crucial for process optimization and material design.

Modeling Reaction Pathways: In the context of material synthesis, such as Chemical Vapor Deposition (CVD), kinetic models are developed to predict deposition rates and film uniformity. For processes involving silanes and chlorosilanes, these models incorporate detailed reaction networks for both gas-phase chemistry and surface reactions. aip.orgnasa.gov For example, models for silicon deposition from silane have been studied for decades, yet consensus on all reaction pathways remains elusive, highlighting the system's complexity. nasa.gov A predictive model for a process involving this compound would need to include elementary reaction steps for its transport, decomposition in the gas phase, adsorption onto the substrate, and subsequent surface reactions leading to film growth. Such models can help identify rate-limiting steps and optimize process conditions like temperature, pressure, and precursor concentration. ucr.edu

Machine Learning Approaches for Optimizing Silane Chemistry and Performance

Machine learning (ML) is emerging as a powerful tool in materials science, capable of accelerating the discovery and optimization of new molecules and materials. By learning from large datasets, ML models can predict properties and performance far more quickly than traditional simulation methods.

High-Throughput Screening and Optimization: A particularly effective strategy involves combining MD simulations with ML. udel.edu MD is used to generate a high-fidelity dataset of various silane molecules, calculating properties such as mechanical strength, failure mechanisms, and energy absorption at an interface. udel.edu This data is then used to train an ML model, such as an artificial neural network or a random forest algorithm. The trained model can then predict the performance of thousands of other candidate molecules almost instantly, without the need to run a full MD simulation for each one. This approach has been used to rank and identify silane molecules with optimal mechanical strengths for adhesive applications. udel.edu

Predicting Adhesive and Material Properties: ML models are being developed to predict complex properties like the adhesive strength of polymers. youtube.comresearchgate.net In these applications, the inputs to the model can include the chemical formulation (e.g., types and content of monomers, catalysts, and additives), and the model is trained to predict outputs like lap shear strength or peel strength. researchgate.netherts.ac.uk Machine learning has also been successfully applied to analyze complex data from analytical techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to identify different types of silane coupling agents in multicomponent films with high accuracy. acs.orgacs.org This data-driven approach has great potential to accelerate the design and discovery of new dental adhesives, composites, and other silane-based materials. nih.gov

| Application Area | ML Method / Approach | Input Features | Predicted Property/Output |

| Silane Chemistry Optimization | MD Simulations + Random Forest | Molecular structure information (reduced via VAE) | Peak mechanical force, failure mechanism. udel.edu |

| Identification of Silane Agents | Convolutional Neural Network (CNN) | ToF-SIMS spectral data (treated as images) | Presence or absence of specific silane species in a film. acs.orgacs.org |

| Epoxy Adhesive Strength Prediction | Artificial Neural Network (ANN) | Formulation components (catalyst, flexibilizer, etc.) | Lap shear strength, impact peel strength. researchgate.net |

| Dental Adhesive Performance | Various (SVM, Tree-based, etc.) | Chemical features (pH, MDP, HEMA, solvent content, etc.) | Microtensile bond strength (µTBS) class (high/low). nih.gov |

Future Research Directions and Emerging Trends in Methyldiethoxychlorosilane Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of organosilanes often relies on energy-intensive processes and chlorinated intermediates, presenting environmental challenges. The future of methyldiethoxychlorosilane production is geared towards greener, more sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

A primary trend is the move away from the dominant Müller-Rochow process, which produces a mixture of methylchlorosilanes, towards more direct and atom-economical routes. Research is increasingly focused on chlorine-free pathways, such as the direct synthesis of alkoxysilanes from silicon metal and alcohols. While this compound is a chlorosilane, the principles of green chemistry are driving innovation in the synthesis of its precursors and related compounds. This includes exploring alternative, non-corrosive halogenating agents and developing catalytic systems that can functionalize silanes with higher selectivity, thereby reducing the formation of undesirable byproducts.

Another promising avenue is the utilization of bio-derived silica (B1680970). Significant research has demonstrated the feasibility of converting agricultural waste, such as rice hull ash, into valuable silicon precursors like alkoxysilanes. This approach not only provides a renewable feedstock but also aligns with the principles of a circular economy. Future work could adapt these methods to generate precursors suitable for this compound synthesis, fundamentally lowering its carbon footprint.

The following table summarizes the shift from traditional to emerging sustainable synthetic strategies relevant to organosilane chemistry.

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

| Primary Feedstock | Metallurgical-grade silicon, Methyl chloride | Bio-derived silica (e.g., from rice hulls), Alcohols |

| Key Process | Müller-Rochow Process (high temperature) | Direct synthesis, Catalytic functionalization |

| Byproducts | Mixed chlorosilanes, HCl, Salt waste | Hydrogen (in dehydrogenative coupling), Water |

| Catalysts | Copper, Platinum-group metals | Earth-abundant metals (e.g., Co, Fe, Ni) |

| Energy Profile | High energy consumption | Lower energy requirements, milder conditions |

Design of Next-Generation Functional Materials with Tailored Interfaces

This compound is an exemplary molecular linker, capable of bridging inorganic substrates and organic polymers to create advanced functional materials. Its future lies in the precise engineering of the interface at the nano- and micro-scale to achieve unprecedented material properties.

The compound's bifunctionality is key. The highly reactive Si-Cl bond can be selectively reacted, followed by the slower hydrolysis and condensation of the Si-OEt groups. This differential reactivity allows for controlled, stepwise surface modifications. Future research will focus on harnessing this to create highly ordered, covalently bound monolayers on substrates like silica, titania, and other metal oxides. Such tailored interfaces are critical for applications in:

Advanced Composites: Improving the dispersion and adhesion of nanoparticles within polymer matrices, leading to materials with enhanced mechanical strength, thermal stability, and barrier properties.

Biomaterials: Functionalizing surfaces to control protein adsorption, cell adhesion, and biocompatibility for use in medical implants and biosensors.

Electronics: Creating ultra-thin dielectric layers and modifying semiconductor surfaces for next-generation microelectronics.

The sol-gel process, which uses precursors like this compound to form inorganic networks at low temperatures, will continue to be a major focus. nih.govparksystems.com Research is trending towards creating complex, multi-component hybrid materials where the organic (methyl) and inorganic components are precisely arranged to create materials with unique optical, electronic, or catalytic properties. mdpi.com

The table below illustrates potential applications stemming from the tailored design of interfaces using this compound.

| Application Area | Role of this compound | Desired Outcome |

| Polymer Nanocomposites | Coupling agent to link inorganic fillers to polymer matrix | Improved mechanical strength, thermal stability, and gas barrier properties |

| Protective Coatings | Crosslinker and adhesion promoter in sol-gel coatings | Enhanced scratch resistance, hydrophobicity, and corrosion protection |

| Biomedical Devices | Surface modifier for implants and biosensors | Controlled biocompatibility, reduced biofouling, specific protein binding |

| Chromatography | Functionalization of stationary phase (e.g., silica) | Tailored surface chemistry for high-selectivity separations |

Exploration of New Catalytic Paradigms and Systems

Catalysis is central to both the synthesis and application of this compound. Emerging trends in this area are focused on replacing expensive and rare precious-metal catalysts with cheaper, more abundant, and environmentally benign alternatives, as well as designing catalysts that offer greater control over reaction selectivity.

For the synthesis of organosilane precursors, a major shift is underway from platinum-based catalysts (e.g., Speier's and Karstedt's catalysts) for hydrosilylation to catalysts based on earth-abundant first-row transition metals such as iron, cobalt, and nickel. nih.govmdpi.combohrium.comresearchgate.net These new catalysts are not only more sustainable but have also shown unique reactivity and selectivity, opening new synthetic possibilities. mdpi.com Similarly, the dehydrogenative coupling of silanes, which forms Si-Si or Si-O bonds with the release of hydrogen gas, is being advanced by novel catalytic systems, including those based on transition metals and even heterogeneous catalysts like magnesium oxide. nih.gov

In the application of this compound, particularly in sol-gel processes and surface modification, catalysis plays a crucial role in controlling the rates of hydrolysis and condensation. While these reactions can be catalyzed by simple acids or bases, future research is exploring more sophisticated catalytic systems. This includes the use of Lewis acids to activate Si-O and Si-Cl bonds, allowing for milder reaction conditions and greater control over the final structure of the material. bohrium.com Organocatalysis also presents a promising, metal-free approach to catalyzing silane (B1218182) transformations, aligning with green chemistry principles. parksystems.com

| Catalytic Process | Traditional Catalysts | Emerging Catalytic Paradigms |

| Hydrosilylation | Platinum (Speier's, Karstedt's) | Complexes of Iron (Fe), Cobalt (Co), Nickel (Ni) |

| Dehydrogenative Coupling | Ruthenium (Ru), Platinum (Pt) | Titanocene, Zirconocene, Nickel (Ni) complexes, Metal oxides (MgO) |

| Hydrolysis/Condensation | Mineral Acids (HCl), Bases (NH₃) | Lewis acids (e.g., AlCl₃, boranes), Organocatalysts |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involving this compound is essential for designing better materials and processes. A significant trend in this area is the move from offline, endpoint analysis to advanced, in-situ characterization techniques that monitor reactions in real-time. These methods provide a dynamic picture of the chemical transformations as they occur.

Spectroscopic techniques are at the forefront of this trend:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful tools for real-time monitoring of sol-gel reactions. nih.govmdpi.comrsc.org They can track the disappearance of Si-Cl and Si-OR (ethoxy) bonds and the simultaneous appearance of Si-OH (silanol) intermediates and Si-O-Si (siloxane) products, providing crucial kinetic data. researchgate.netyoutube.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR, particularly ²⁹Si NMR, offers unambiguous identification and quantification of the various transient species formed during hydrolysis and condensation, providing a detailed map of the reaction network. nih.govtandfonline.comresearchgate.net

For studying surface modification and thin-film formation, techniques that probe the interface are becoming indispensable:

Spectroscopic Ellipsometry (SE): This optical technique is highly sensitive to changes in thickness and refractive index, allowing for the real-time, non-destructive monitoring of silane monolayer and multilayer film growth on a substrate with sub-nanometer resolution. parksystems.comresearchgate.netresearchgate.netharvard.edu

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D measures changes in mass on a sensor surface with nanogram sensitivity. wikipedia.orgnanoscience.com It can be used to monitor the rate of silane adsorption from solution and also provides information on the viscoelastic properties (i.e., softness) of the forming layer. scispace.comnih.gov

| Technique | Information Provided | Mode of Operation |

| In-situ FTIR/Raman | Real-time tracking of functional group conversion (Si-Cl, Si-OEt, Si-OH, Si-O-Si) | Vibrational Spectroscopy |

| In-situ NMR | Identification and quantification of intermediate and final species in solution | Magnetic Resonance |

| Spectroscopic Ellipsometry | Real-time measurement of film thickness and optical constants during growth | Optical (Polarization Change) |

| Quartz Crystal Microbalance (QCM-D) | Real-time measurement of mass adsorption and viscoelastic properties of the film | Acoustic (Frequency Change) |

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental synthesis and characterization with computational modeling represents a powerful emerging trend that is accelerating innovation in materials chemistry. By combining laboratory work with high-performance computing, researchers can gain deeper mechanistic insights, predict material properties, and guide experimental design more efficiently.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate reaction mechanisms at the atomic level. For this compound, DFT can be used to:

Calculate the energy barriers for hydrolysis and condensation reactions, explaining how factors like pH and solvent influence reaction rates. researchgate.net

Model the binding energy and geometry of the silane as it adsorbs onto different inorganic surfaces, predicting the most stable surface configurations.

Elucidate the mechanism of new catalysts, helping to design more efficient and selective catalytic systems.

Molecular Dynamics (MD) simulations are used to model the behavior of larger systems containing thousands or millions of atoms over time. In the context of this compound, MD is particularly useful for:

Simulating the self-assembly of silane molecules on a surface to predict the structure, density, and ordering of the resulting monolayer. researchgate.netfao.org

Modeling the interface between a silane-functionalized surface and a polymer matrix or solvent, providing insights into interfacial strength, molecular conformation, and transport properties. bohrium.commdpi.comnih.gov

Predicting macroscopic material properties, such as mechanical moduli or thermal conductivity, based on the simulated atomistic structure. mdpi.com

The future of research in this area involves a feedback loop where computational predictions guide targeted experiments, and the experimental results are then used to validate and refine the computational models. nih.gov This integrated approach reduces the need for extensive trial-and-error experimentation, saving time and resources while deepening the fundamental understanding of how molecular structure dictates material function. hydrophobe.org

Q & A

Q. What are the recommended methods for synthesizing Methyldiethoxychlorosilane in a laboratory setting?

this compound is typically synthesized via alcoholysis of methylchlorosilane precursors. A common approach involves reacting methyltrichlorosilane with ethanol under controlled anhydrous conditions. Key steps include:

- Step 1 : Purification of starting materials to avoid hydrolysis byproducts.

- Step 2 : Slow addition of ethanol to the chlorosilane in an inert atmosphere (e.g., nitrogen) to minimize side reactions.

- Step 3 : Fractional distillation under reduced pressure to isolate the product. Reaction efficiency depends on stoichiometric ratios, temperature (optimized at 0–5°C), and catalysts like triethylamine to neutralize HCl byproducts .

Q. How should researchers safely handle this compound to minimize exposure risks?

Safety protocols align with those for reactive chlorosilanes:

- PPE : Wear nitrile gloves (tested for chemical resistance), splash-resistant goggles, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Emergency Measures : Immediate flushing with water for skin/eye contact and evacuation for inhalation incidents .

- Storage : Keep in airtight containers under inert gas to avoid moisture-induced degradation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR Spectroscopy : and NMR confirm molecular structure and detect impurities like residual ethanol or chlorides .

- FT-IR : Identifies functional groups (e.g., Si-O and Si-Cl bonds) and monitors hydrolysis byproducts .

- GC-MS : Quantifies purity and detects volatile contaminants with detection limits <1 ppm .

Advanced Research Questions

Q. How can computational chemistry models predict this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) simulations are used to:

- Calculate bond dissociation energies (e.g., Si-Cl vs. Si-O) to predict hydrolysis rates .

- Model transition states in nucleophilic substitution reactions with alcohols or amines.

- Validate experimental kinetics data, such as activation barriers for silanol formation . Tools like Gaussian or ORCA are recommended, with basis sets (e.g., 6-31G*) tailored for silicon-containing systems .

Q. What experimental strategies resolve contradictions in reported reaction yields under varying conditions?

Contradictions often arise from uncontrolled variables (e.g., moisture, temperature). To address this:

- Design of Experiments (DoE) : Use factorial designs to isolate factors like solvent polarity or catalyst concentration .

- In-situ Monitoring : Employ Raman spectroscopy to track reaction progress and intermediate formation .

- Statistical Validation : Apply ANOVA to assess significance of yield variations across replicates .

Q. What stabilization methods prevent this compound degradation during long-term storage?

Degradation is driven by hydrolysis and oxidation. Mitigation strategies include:

- Additives : Introduce radical scavengers (e.g., BHT) to inhibit oxidation .

- Packaging : Use amber glass vials with PTFE-lined caps to block UV light and moisture .

- Stability Testing : Accelerated aging studies under elevated humidity/temperature (e.g., 40°C/75% RH) to predict shelf life .

Key Methodological Considerations

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., neutralization of acidic byproducts) .

- Reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) to enable replication .

- Interdisciplinary Collaboration : Partner with computational chemists to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products